3-O-Methyl Estrone Hydrazone
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Overview
Description
3-O-Methyl Estrone Hydrazone: is a derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a hydrazone group attached to the 3-O-methyl estrone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Estrone Hydrazone typically involves the reaction of 3-O-Methyl Estrone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and industrial-scale purification techniques such as distillation or large-scale chromatography may be employed .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyl Estrone Hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, where other functional groups replace the hydrazone moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones or other derivatives
Scientific Research Applications
Chemistry: 3-O-Methyl Estrone Hydrazone is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. It is also studied for its potential catalytic properties in various chemical reactions .
Biology: In biological research, this compound is used to study the effects of hydrazone derivatives on cellular processes. It is also investigated for its potential as a biochemical probe to understand hormone-receptor interactions .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-cancer agent. Research is ongoing to determine its efficacy and safety in medical treatments .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of 3-O-Methyl Estrone Hydrazone involves its interaction with specific molecular targets, such as hormone receptors. The hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. The compound can also modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- Estrone Hydrazone
- 3-O-Methyl Estrone
- Estrone
- Estradiol Hydrazone
Comparison: 3-O-Methyl Estrone Hydrazone is unique due to the presence of both the 3-O-methyl group and the hydrazone moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the 3-O-methyl group can influence the compound’s solubility and reactivity, while the hydrazone group can enhance its ability to form complexes with metal ions .
Properties
IUPAC Name |
(E)-[(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20/h4,6,11,15-17H,3,5,7-10,20H2,1-2H3/b21-18+/t15-,16-,17+,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXXAISJFSZAOS-FYRAELIKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN)CCC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\N)CCC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858038 |
Source
|
Record name | (17E)-17-Hydrazinylidene-3-methoxyestra-1,3,5(10)-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105663-60-3 |
Source
|
Record name | (17E)-17-Hydrazinylidene-3-methoxyestra-1,3,5(10)-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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